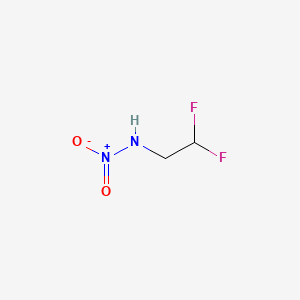
N-(2,2-difluoroethyl)nitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-difluoroethyl)nitramide is a chemical compound with the molecular formula C2H4F2N2O2 It is characterized by the presence of a difluoroethyl group attached to a nitramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)nitramide typically involves the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols. One common method utilizes a hypervalent iodine reagent, specifically (2,2-difluoroethyl)(aryl)iodonium triflate, to achieve the desired transformation . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitramide group to an amine group.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the difluoroethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted difluoroethyl derivatives.
Scientific Research Applications
N-(2,2-difluoroethyl)nitramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoroethyl group can mimic other functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with unique properties, such as increased stability and lipophilicity.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)nitramide involves its interaction with molecular targets through the difluoroethyl group. This group can act as a lipophilic hydrogen bond donor, enhancing the compound’s affinity for specific targets. The presence of electronegative fluorine atoms increases the acidity of the α-proton, tuning the compound’s specificity and affinity for its targets . Additionally, the C-F bonds impart metabolic stability, making the compound a stable bioisostere for various pharmacophores.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-difluoroethyl)cyclobutanamine
- N-(2,2-difluoroethyl)cyclopropanamine
- N-(2,2-difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine
- N-(2,2-difluoroethyl)dodecan-1-amine
Uniqueness
N-(2,2-difluoroethyl)nitramide is unique due to its specific combination of a difluoroethyl group and a nitramide moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in other similar compounds. The presence of the difluoroethyl group also allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science .
Properties
CAS No. |
462-61-3 |
|---|---|
Molecular Formula |
C2H4F2N2O2 |
Molecular Weight |
126.06 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)nitramide |
InChI |
InChI=1S/C2H4F2N2O2/c3-2(4)1-5-6(7)8/h2,5H,1H2 |
InChI Key |
KUBJTDVSPIBFNL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















